molecular formula C6H10F3NO2 B14303406 DL-Isoleucine, 5,5,5-trifluoro- CAS No. 769169-13-3

DL-Isoleucine, 5,5,5-trifluoro-

Cat. No.: B14303406
CAS No.: 769169-13-3
M. Wt: 185.14 g/mol
InChI Key: IISHLMOFSAYIEX-UHFFFAOYSA-N
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Description

DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various scientific and industrial applications. The trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- enhances its hydrophobicity and stability, which can be beneficial in biochemical and pharmaceutical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoleucine, 5,5,5-trifluoro- typically involves the introduction of the trifluoromethyl group into the isoleucine structure. One common method is the reaction of isoleucine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF₃I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .

Industrial Production Methods: Industrial production of DL-Isoleucine, 5,5,5-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: DL-Isoleucine, 5,5,5-trifluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the overall structure and stability. The trifluoromethyl group can enhance hydrophobic interactions and reduce the propensity for oxidation, leading to more stable and functional biomolecules . The molecular targets and pathways involved depend on the specific application and the proteins or peptides being studied .

Comparison with Similar Compounds

  • DL-Leucine, 5,5,5-trifluoro-
  • DL-Valine, 4,4,4-trifluoro-
  • DL-Thiaisoleucine
  • DL-4-Azaleucine

Comparison: DL-Isoleucine, 5,5,5-trifluoro- is unique due to its specific trifluoromethyl substitution at the 5-position, which imparts distinct physicochemical properties compared to other fluorinated amino acids. For example, DL-Leucine, 5,5,5-trifluoro- has a similar trifluoromethyl group but differs in the overall structure and hydrophobicity . DL-Valine, 4,4,4-trifluoro- has fluorine atoms at different positions, leading to variations in stability and reactivity .

Properties

CAS No.

769169-13-3

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2-amino-5,5,5-trifluoro-3-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)

InChI Key

IISHLMOFSAYIEX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(C(=O)O)N

Origin of Product

United States

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